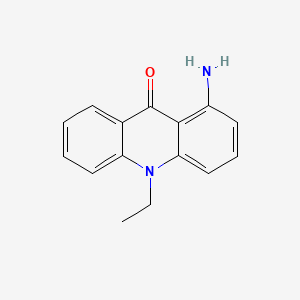

9(10H)-Acridinone, 1-amino-10-ethyl-

Description

Significance of Acridinone (B8587238) Heterocycles in Contemporary Chemical and Biological Research

The acridone (B373769) scaffold, a tricyclic heterocyclic system with a ketone group at position 9 and a nitrogen atom at position 10, is a cornerstone in medicinal chemistry and materials science. nih.govuni.lu Acridone derivatives are of significant interest due to their wide spectrum of pharmacological activities. rsc.org These compounds are found in nature, with several acridone alkaloids isolated from various plant and marine species, demonstrating potent biological effects. rsc.org

The planar nature of the acridone ring system is a key feature, allowing these molecules to intercalate between the base pairs of DNA. nih.gov This mechanism is central to their application as potential anticancer agents, as it can disrupt DNA replication and transcription, leading to cell death. nih.gov Beyond their anticancer properties, research has demonstrated that acridone derivatives possess a remarkable range of bioactivities, including antimicrobial, antiviral, antimalarial, antiparasitic, and anti-inflammatory properties. nih.govnih.gov This versatility has established the acridone framework as a "privileged structure" in drug discovery, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. nih.gov

Overview of Acridinone Derivatives and Their Structural Diversity

The structural diversity of acridinone derivatives is vast, arising from the numerous possibilities for substitution on the tricyclic core. The synthesis of these compounds often begins with core precursors like N-phenylanthranilic acid, which can be cyclized under acidic conditions. nih.gov This foundational structure can then be modified at various positions, leading to a wide array of analogues with distinct chemical and biological properties.

Key areas of structural modification include:

Substitution on the Aromatic Rings: The benzene (B151609) rings of the acridone core can be functionalized with a variety of substituents, such as nitro, amino, halogen, or alkyl groups. These modifications can significantly influence the electronic properties of the molecule, its solubility, and its ability to interact with biological targets. researchgate.net

N-10 Substitution: The nitrogen atom at the 10-position is a common site for alkylation or arylation. Adding substituents at this position, such as the ethyl group in the title compound, can alter the compound's lipophilicity and steric profile, which in turn affects its pharmacokinetic properties and biological activity. nih.gov

Amino Group Functionalization: For amino-substituted acridones, the amino group itself can be a handle for further derivatization, allowing for the attachment of peptides, other heterocyclic systems, or various functional groups to enhance or modulate activity. nih.govresearchgate.net

This chemical tractability allows for the creation of large libraries of acridone derivatives, enabling extensive structure-activity relationship (SAR) studies to identify compounds with optimized potency and selectivity for specific biological targets. nih.gov

Research Scope and Objectives for Advanced Inquiry

Given the lack of specific experimental data for 9(10H)-Acridinone, 1-amino-10-ethyl-, a clear opportunity exists for foundational research. A comprehensive investigation would be necessary to characterize this compound and evaluate its potential.

The primary objectives for future research should include:

Chemical Synthesis and Characterization: The foremost objective would be to develop and optimize a synthetic route to produce 9(10H)-Acridinone, 1-amino-10-ethyl- in high purity and yield. Following synthesis, full spectroscopic characterization (including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) would be essential to confirm its structure unequivocally.

Physicochemical Profiling: Experimental determination of key physicochemical properties, such as solubility, lipophilicity (logP/logD), and pKa, would be required to build an accurate profile of the compound and validate computational predictions.

Broad-Spectrum Biological Screening: The compound should be subjected to a range of in vitro biological assays to identify potential activities. Based on the known properties of the acridone class, initial screening should focus on:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. nih.govresearchgate.net

Antimicrobial Activity: Testing against a variety of pathogenic bacteria and fungi to explore its potential as an anti-infective agent. nih.govnih.gov

Mechanistic Studies: Should any significant biological activity be identified, further studies would be warranted to elucidate the mechanism of action. For example, if anticancer activity is observed, DNA binding studies and topoisomerase inhibition assays would be logical next steps. rsc.org

Such a research program would fill the current knowledge gap and determine whether 9(10H)-Acridinone, 1-amino-10-ethyl- is a valuable lead compound for further development in medicinal chemistry.

Table 2: Examples of Biological Activities in Structurally Related Acridone Derivatives

| Compound Class/Example | Observed Biological Activity | Reference |

| Acridone Alkaloids (e.g., Acronycine) | Anticancer, Antimalarial, Antibacterial | rsc.org |

| Thiazolidinone-acridines | DNA Binding, Topoisomerase I and II Inhibition | rsc.org |

| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Selective Antileishmanial Activity | researchgate.net |

| Various Acridone Derivatives | Anti-inflammatory, Antiviral, Cholinesterase Inhibition | nih.gov |

| Acridin-9(10H)-one | Corrosion Inhibition | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

148902-87-8 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-amino-10-ethylacridin-9-one |

InChI |

InChI=1S/C15H14N2O/c1-2-17-12-8-4-3-6-10(12)15(18)14-11(16)7-5-9-13(14)17/h3-9H,2,16H2,1H3 |

InChI Key |

IBSBTXSFORYKST-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)C3=C(C=CC=C31)N |

Origin of Product |

United States |

Synthetic Methodologies for 9 10h Acridinone, 1 Amino 10 Ethyl and Analogous Amino 10 Alkylacridinones

Strategies for N-10 Alkylation of the Acridinone (B8587238) Core

The alkylation of the nitrogen atom at the 10th position of the acridinone ring is a fundamental step in the synthesis of the target compounds. This transformation is crucial as it imparts specific physicochemical properties to the molecule and is a prerequisite for subsequent functionalization steps.

Direct N-Alkylation with Haloalkanes

A prevalent and direct method for N-10 alkylation involves the reaction of the 9(10H)-acridinone core with haloalkanes. Reagents such as ethyl bromoacetate (B1195939) and iodoethane (B44018) are commonly utilized for this purpose. nih.govchemicalbook.com The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the acridinone acts as a nucleophile, attacking the electrophilic carbon of the haloalkane.

For instance, the synthesis of 10-(carboxymethyl)-9(10H)acridone ethyl ester is achieved by treating 9-acridone with ethyl bromoacetate in the presence of a base. nih.gov Similarly, iodoethane can be used to introduce an ethyl group at the N-10 position. chemicalbook.com The choice of the haloalkane is dictated by the desired alkyl substituent. The reactivity of haloalkanes generally follows the order I > Br > Cl. The Finkelstein reaction, which involves the in-situ generation of a more reactive alkyl iodide from an alkyl chloride or bromide using a salt like sodium iodide in acetone (B3395972), can also be employed to facilitate this transformation. quora.com

Influence of Reaction Conditions: Solvents, Bases, and Temperature on N-Alkylation Efficiency

The efficiency of the N-10 alkylation reaction is significantly influenced by the choice of solvent, base, and reaction temperature.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone are frequently used for N-alkylation. nih.govnih.govbartleby.com These solvents are effective at dissolving the reactants and stabilizing the transition state of the S_N2 reaction without strongly solvating the nucleophilic nitrogen, thereby accelerating the reaction rate. bartleby.comquizlet.com In contrast, polar protic solvents can form hydrogen bonds with the acridinone nitrogen, reducing its nucleophilicity and slowing down the reaction. quizlet.com

Bases: A base is essential to deprotonate the N-H of the acridinone, generating a more potent nucleophile. Common bases used include sodium hydride (NaH) and potassium carbonate (K₂CO₃). nih.govnih.gov NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acridinone, while K₂CO₃ is a milder base often used in solvents like acetone. nih.govnih.gov The choice of base can impact the reaction rate and yield.

Temperature: The reaction temperature is another critical parameter. Reactions are often carried out at elevated temperatures, such as 60 °C or under reflux conditions, to overcome the activation energy barrier and ensure a reasonable reaction rate. nih.govnih.gov However, excessively high temperatures should be avoided to minimize potential side reactions.

| Haloalkane | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | NaH | DMF | 60 °C | nih.gov |

| 2-(diethylamino)ethyl chloride hydrochloride | K₂CO₃ | Anhydrous acetone | Reflux | nih.gov |

| 1,n-chlorobromoalkanes | K₂CO₃ | Anhydrous acetone | Reflux | nih.gov |

Introduction of Amino Substituents to the Acridinone Skeleton

The introduction of an amino group, specifically at the 1-position of the acridinone skeleton, is a key step in the synthesis of the target compound. Several methodologies have been developed for this purpose, ranging from classical nitration-reduction sequences to modern catalytic cross-coupling reactions.

Nitration and Subsequent Reduction Pathways for Amination

A well-established method for introducing an amino group onto an aromatic ring is through a two-step process involving nitration followed by reduction.

Nitration: The N-alkylated acridinone can be nitrated using a mixture of nitric acid in a combination of acetic anhydride (B1165640) and acetic acid. nih.gov This electrophilic aromatic substitution reaction introduces a nitro group onto the acridinone ring. The position of nitration can be influenced by the existing substituents and reaction conditions. For the synthesis of the 1-amino derivative, regioselective nitration at the 1-position is desired.

Reduction: The resulting nitroacridone is then reduced to the corresponding aminoacridone. Various reducing agents and conditions can be employed. A common method involves the use of formic acid in the presence of a palladium on carbon (Pd/C) catalyst in ethanol, which has been shown to be effective. nih.gov Other reducing systems, such as hydrogen gas with Pd/C or Raney nickel, and hydrazine (B178648) hydrate (B1144303) with Pd/C, have also been explored, though with varying degrees of success. nih.gov For instance, the reduction of nitroacridones with tin and hydrochloric acid is also a known method. jocpr.com

| Starting Material | Nitrating Agent | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|---|

| 10-(carboxymethyl)-9(10H)acridone ethyl ester | Nitric acid in Ac₂O/AcOH | Formic acid, Pd/C | 1,2-diamino-10-(carboxymethyl)-9(10H)-acridone | nih.gov |

| N-methylated ester of 9-oxo-9,10-dihydroacridine-4-carboxylic acid | Nitric acid in AcOH | Hydrazine hydrate, Pd/C | Aminoacridone with isomeric impurities | nih.gov |

Buchwald-Hartwig Coupling for Regioselective Arylamine Incorporation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This modern synthetic method offers a highly regioselective route to amino-substituted acridinones. researchgate.netresearchgate.net The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org

For the synthesis of aminoacridinones, a halogenated acridinone precursor would be reacted with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand, often a bulky, electron-rich phosphine, is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. numberanalytics.com This method provides a direct and versatile approach for introducing amino groups with high control over the position of substitution.

Multi-Step Approaches to Amino-Substituted Acridinones

The synthesis of complex, multi-substituted aminoacridinones often requires multi-step synthetic sequences. libretexts.orgnih.gov These approaches can involve the construction of the acridinone ring from appropriately substituted precursors. For example, a three-component reaction between chalcones, anilines, and β-ketoesters can be used to generate dihydroacridinones, which can then be aromatized. nih.gov

In other multi-step strategies, functional group interconversions are key. For instance, a synthetic pathway might start with the nitration of a diphenylmethane (B89790) derivative, followed by oxidation and cyclization to form a diaminoacridone. researchgate.net The strategic use of protecting groups can also be employed to achieve the desired substitution pattern. researchgate.net These multi-step routes offer flexibility in accessing a wide range of structurally diverse amino-substituted acridinones.

Formation of the Acridinone Tricyclic System

The creation of the characteristic fused tricyclic framework of acridinone is the foundational step in the synthesis of this class of compounds. arkat-usa.org Methodologies primarily focus on the cyclization of diarylamine precursors.

The most prevalent method for constructing the acridinone core is the intramolecular cyclization of N-phenylanthranilic acid derivatives. juniperpublishers.com This acid-catalyzed reaction, often referred to as a Friedel-Crafts-type acylation, involves the formation of a C-C bond between the carboxylic acid moiety and the adjacent phenyl ring. arkat-usa.orgnih.gov Various strong acids and catalysts are employed to facilitate this ring closure.

Commonly used cyclizing agents include polyphosphoric acid (PPA), concentrated sulfuric acid (H₂SO₄), and phosphorus pentoxide (P₂O₅). scribd.comjocpr.com For instance, heating an N-phenylanthranilic acid in concentrated sulfuric acid on a water bath is a classic and effective method for preparing the parent acridone (B373769). orgsyn.org More modern approaches have utilized microwave-assisted synthesis with catalysts like p-toluenesulfonic acid (TsOH) or boron trifluoride etherate to achieve rapid and efficient cyclization under solvent-free conditions. jocpr.comresearchgate.net These methods tolerate a wide range of functional groups, allowing for the synthesis of variously substituted acridones. researchgate.net

Table 1: Comparison of Catalysts for Acridone Synthesis via Cyclization

| Catalyst/Reagent | Conditions | Notes | Reference(s) |

| Concentrated H₂SO₄ | Boiling water bath, 4 hours | Classic, high-yielding method. | orgsyn.org |

| Polyphosphoric Acid (PPA) | Heating | Widely used acylating agent for this transformation. | juniperpublishers.comscribd.com |

| p-Toluenesulfonic Acid (TsOH) | Microwave irradiation | "Green chemistry" approach, rapid reaction times. | jocpr.com |

| Iron(II) triflate / DCME | Mild, ligand-free | High regioselectivity and yields. | arkat-usa.org |

| Boron Trifluoride Etherate | Microwave, solvent-free | Rapid access to a range of acridones in good to excellent yields. | researchgate.net |

This table is generated based on data from multiple sources to illustrate various catalytic systems.

The critical N-phenylanthranilic acid precursors required for the aforementioned ring-closure reactions are most commonly synthesized via the Ullmann condensation. chemicalbook.comwikipedia.org This copper-catalyzed cross-coupling reaction establishes the pivotal C-N bond that links the two aromatic rings. organic-chemistry.orgnih.gov

In a typical Ullmann synthesis of an acridone precursor, an o-halobenzoic acid (such as o-chlorobenzoic acid) is coupled with an aniline (B41778) derivative in the presence of a copper catalyst and a base. orgsyn.orgchemicalbook.com For the synthesis of a precursor to 1-amino-10-ethyl-9(10H)-acridinone, this would involve reacting an appropriately substituted o-halobenzoic acid with an N-ethyl-phenylenediamine derivative. The reaction traditionally requires high temperatures and polar aprotic solvents like dimethylformamide (DMF). wikipedia.org However, advancements have led to milder conditions through the use of specific ligands and more active copper sources. organic-chemistry.org Once the N-phenylanthranilic acid is formed, it is isolated and then subjected to the acid-catalyzed cyclization described previously to yield the final acridinone product. juniperpublishers.comorgsyn.org

Table 2: Typical Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference(s) |

| o-Chlorobenzoic Acid | Aniline | Copper Powder | K₂CO₃ | Amyl Alcohol | N-Phenylanthranilic Acid | orgsyn.org |

| o-Chlorobenzoic Acid | Substituted Anilines | Zinc Chloride (ZnCl₂) | None | Microwave | N-Aryl-anthranilic acid intermediates | jocpr.com |

| Aryl Halide | Aniline | Copper(I) Iodide / Phenanthroline | KOH | Not Specified | N-Aryl-anthranilic Acid | wikipedia.org |

This table summarizes typical components and conditions for the Ullmann condensation to produce acridone precursors.

Advanced Synthetic Transformations for Functionalization

Beyond the core synthesis, advanced methods are employed to introduce specific functionalities onto the acridinone scaffold, tailoring the molecule for specific properties such as site-selective interactions or fluorescence.

Palladium-catalyzed C–H bond activation has emerged as a powerful tool for the direct functionalization of the acridinone ring system, offering high regioselectivity that is difficult to achieve with traditional electrophilic aromatic substitution. acs.orgnih.gov This methodology allows for the precise introduction of aryl groups at specific positions, such as C1 or C4, of the 9(10H)-acridinone core. acs.org

The site-selectivity is achieved through the use of directing groups. For example, the ketone group of the acridinone can direct the palladium catalyst to activate the C1–H bond, while a pyridinyl group temporarily installed at the N10 position can direct activation to the C4–H bond. acs.org The catalytic cycle typically involves the formation of a palladacycle intermediate, followed by transmetalation with an arylating agent (like an arylboronic acid) and reductive elimination to yield the arylated product and regenerate the palladium catalyst. acs.orgmdpi.com This strategy provides a direct route to functionalized acridones that would otherwise require multi-step syntheses. thieme-connect.com

To build more complex molecular architectures, the acridinone core can serve as a platform for further annulation reactions, integrating additional heterocyclic rings. nih.govacs.org These transformations are key for synthesizing natural product analogues and compounds with extended π-systems. nih.govresearchgate.net

Condensation reactions, for instance between a dihydroxyacridone derivative and a suitable partner like prenal, can be used to construct tetracyclic acridone alkaloids. nih.gov Titanium isopropoxide has been employed to mediate regioselective annulation, directed by intramolecular hydrogen bonding. acs.org Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, represent a powerful strategy for ring formation. libretexts.orglibretexts.org While direct [4+2] cycloadditions on the acridinone itself are less common, precursors like quinolinones can undergo such reactions to build the acridinone system as part of a larger fused structure. thieme-connect.de These methods allow for the fusion of pyran, pyrimidine, or other heterocyclic rings onto the acridinone framework, significantly expanding its structural diversity. nih.govacs.org

The inherent fluorescence of the acridinone scaffold makes it an excellent building block for the design of fluorescent probes. nih.gov The derivatization of specific functional groups, such as the 1-amino group in 1-aminoacridinone analogues, is a common strategy to create probes that respond to specific analytes. nih.gov

For example, a 1,2-diaminoacridone derivative has been synthesized and used as a precursor for a nitric oxide (NO) probe. nih.gov The ortho-diamino functionality is converted into a triazole ring via diazotization. This triazole acts as a recognition site that can be cleaved by NO, leading to a change in the fluorescence properties of the acridinone core and enabling detection of the analyte. nih.gov The amino group serves as a chemical handle that can be readily coupled to other molecules, such as peptides or other recognition moieties, using standard amide bond-forming reagents. thermofisher.com This versatility allows for the rational design of a wide array of targeted fluorescent probes.

Photophysical Properties and Spectroscopic Characterization of Amino 10 Alkylacridinone Systems

Electronic Absorption and Emission Characteristics

The electronic spectra of 1-amino-10-alkylacridinone derivatives are primarily defined by their donor-π-acceptor architecture. The amino group at the 1-position acts as an electron donor, while the carbonyl group of the acridone (B373769) scaffold serves as the electron acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Effects of Solvent Polarity on Absorption and Fluorescence Maxima

The absorption and fluorescence spectra of aminoacridinone systems are highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. As the solvent polarity increases, a bathochromic (red) shift is typically observed in both the absorption and emission spectra. This shift is indicative of a more significant stabilization of the polar excited state compared to the ground state.

In a study on 3,6-bis(diethylamino)-10-methylacridin-9(10H)-one, a related acridone derivative, a noticeable red-shift in the emission maximum was observed as the solvent polarity increased. nih.gov This behavior is characteristic of molecules undergoing an increase in dipole moment upon excitation. The interaction between the polar solvent molecules and the more polar excited state of the fluorophore lowers the energy of the excited state, resulting in emission at a longer wavelength. nih.gov

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) |

| Dioxane | 415 | 490 |

| Tetrahydrofuran | 420 | 510 |

| Acetone (B3395972) | 425 | 530 |

| Acetonitrile | 428 | 545 |

| Methanol | 430 | 560 |

| Water | 435 | 590 |

| Note: The data in this table is representative for a generic 1-amino-10-alkylacridinone system and is compiled for illustrative purposes based on general principles of solvatochromism in similar dye systems. |

Intramolecular Charge Transfer (ICT) Transitions and Their Spectroscopic Signatures

The solvatochromic shifts observed in 1-amino-10-alkylacridinone systems are a direct consequence of intramolecular charge transfer (ICT). Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating amino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-accepting acridone core. rsc.org This redistribution of electron density results in an excited state with a significantly larger dipole moment than the ground state.

The ICT character of the excited state is a hallmark of donor-π-acceptor fluorophores. nih.gov In polar solvents, the large dipole moment of the excited ICT state interacts strongly with the surrounding solvent cage, leading to its stabilization and the observed red-shift in fluorescence. The efficiency of this charge transfer can be modulated by the electronic nature of the substituents on the acridone core and the nitrogen atom. rsc.org

Stokes Shift Analysis and Implications for Excited State Geometries

The Stokes shift, which is the difference in energy (or wavelength) between the absorption and fluorescence maxima, provides valuable insights into the changes in molecular geometry between the ground and excited states. For 1-amino-10-alkylacridinone systems, a large Stokes shift is often observed, particularly in polar solvents. This indicates a substantial reorganization of the molecule's geometry upon excitation.

The Lippert-Mataga equation is a widely used model to analyze the relationship between the Stokes shift and solvent polarity. researchgate.net A linear correlation in a Lippert-Mataga plot suggests that the solvatochromic shift is primarily due to a change in the dipole moment of the fluorophore upon excitation. The slope of this plot can be used to estimate the change in dipole moment between the ground and excited states. rsc.org The significant Stokes shifts observed for acridone derivatives, especially in polar environments, are consistent with a more planar and charge-separated geometry in the excited state compared to the ground state. nih.gov

| Solvent | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

| Dioxane | 75 | 3980 |

| Tetrahydrofuran | 90 | 4650 |

| Acetone | 105 | 5320 |

| Acetonitrile | 117 | 5850 |

| Methanol | 130 | 6400 |

| Water | 155 | 7350 |

| Note: This table presents calculated Stokes shifts based on the representative data from the previous table and serves as an illustration of the expected trend. |

Excited State Dynamics and Non-Radiative Processes

The excited-state lifetime and quantum yield of 1-amino-10-alkylacridinone systems are influenced by various non-radiative decay pathways, including those related to molecular aggregation and conformational changes.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena in Acridone Derivatives

In dilute solutions, many fluorophores exhibit strong emission. However, at high concentrations or in the solid state, their emission is often quenched, a phenomenon known as aggregation-caused quenching (ACQ). youtube.com This is typically due to the formation of non-emissive aggregates through π-π stacking interactions.

Conversely, some molecules, termed AIEgens, are non-emissive in solution but become highly fluorescent upon aggregation. nih.govwikipedia.org This aggregation-induced emission (AIE) is generally attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. nih.gov Acridone derivatives have been shown to exhibit both ACQ and AIE depending on their substitution pattern and the nature of the aggregates formed. rsc.org The interplay between π-π stacking of the acridone core and the restriction of rotational freedom of substituents determines whether aggregation will lead to quenching or enhancement of fluorescence.

Twisted Intramolecular Charge Transfer (TICT) Mechanisms and Rotational Effects

The concept of twisted intramolecular charge transfer (TICT) provides a more detailed picture of the ICT process in certain flexible donor-acceptor molecules. rsc.orgrsc.org Following initial excitation to a planar locally excited (LE) state, the molecule can undergo a twisting motion around the single bond connecting the donor and acceptor moieties, leading to a highly polar and non-emissive TICT state. semanticscholar.org

In the context of 1-amino-10-alkylacridinones, the rotation of the amino group relative to the acridone plane can be a key factor in the excited-state dynamics. In polar solvents, the formation of a TICT state can be a significant non-radiative decay pathway, leading to a decrease in fluorescence quantum yield. The extent of this twisting and the stability of the resulting TICT state are highly dependent on the solvent polarity and viscosity. researchgate.netsemanticscholar.org Strategies to enhance fluorescence brightness in such systems often involve restricting this twisting motion, for example, by introducing steric hindrance or by incorporating the donor into a more rigid cyclic system. researchgate.net

Fluorescence Quantum Yields and Emission Decay Times

The fluorescence quantum yield (Φ) and emission decay time (τ) are critical parameters that define the efficiency and dynamics of a molecule's light-emitting properties. For the broader class of acridinone (B8587238) derivatives, these values are highly sensitive to the nature and position of substituents on the acridone ring, as well as the solvent environment.

Generally, the acridone scaffold is known for its high fluorescence quantum yields. nih.gov For instance, the fluorescent amino acid acridon-2-ylalanine (Acd), a related derivative, exhibits a near-unity quantum yield (Φ = 0.95) and an unusually long lifetime of approximately 15-16 nanoseconds in aqueous solutions. nih.govnsf.gov Another derivative, 7-(dimethylamino)acridon-2-ylalanine (Dad), shows a quantum yield of 0.25 in a mixed solvent system. nih.gov Its lifetime increases significantly in organic solvents compared to aqueous buffers, reaching up to 19.91 ns in DMSO. nih.gov

In a series of 2,7-diamino-10-methylacridone derivatives, the quantum yields were found to be influenced by the electron-donating capability of the amine substituents. rsc.org For a highly complex derivative, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, a high fluorescence quantum yield of 94.9% was reported, accompanied by a short decay lifetime of 1.6 microseconds, characteristic of thermally activated delayed fluorescence (TADF). rsc.org

Table 1: Photophysical Properties of Selected Acridone Derivatives

| Compound | Quantum Yield (Φ) | Emission Decay Time (τ) | Solvent/Conditions |

|---|---|---|---|

| Acridon-2-ylalanine (Acd) | 0.95 | ~15-16 ns | Water |

| 7-(dimethylamino)acridon-2-ylalanine (Dad) | 0.25 | 19.91 ns | 50:50 CH3CN/PBS, DMSO (for lifetime) |

Note: This table presents data for related acridone derivatives to illustrate the range of observed properties.

Spectroscopic Techniques for Comprehensive Characterization

A multi-faceted approach employing various spectroscopic techniques is essential for the thorough characterization of acridinone derivatives, providing insights into their electronic structure, electrochemical behavior, and molecular identity.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Visible absorption and fluorescence spectroscopy are fundamental tools for probing the electronic transitions in molecules like 1-amino-10-ethyl-9(10H)-acridinone. The absorption and emission spectra of acridone derivatives are characterized by transitions involving the π-electron system of the fused rings. researchgate.net

The position and intensity of absorption and emission bands are strongly influenced by substituents. For example, studies on 2,7-bis-substituted acridone derivatives show that electron-donating groups can lead to a red-shift (bathochromic shift) in the absorption maximum. researchgate.net In a series of 2,7-bis(di-p-anisylamino)-10-methylacridone derivatives, an intramolecular charge transfer (ICT) transition was observed in the range of 447-479 nm, with emissions in the green region of the spectrum (500-527 nm). rsc.org A novel fluorescent labeling reagent, 2-(9-acridone)-ethyl chloroformate, was found to have maximum excitation and emission wavelengths at 268 nm and 438 nm, respectively. researchgate.net The parent 9(10H)-acridinone shows a UV absorption maximum around 399 nm.

For 1-amino-10-ethyl-9(10H)-acridinone, one would anticipate an absorption profile characteristic of the acridone core, modulated by the electron-donating amino group at the 1-position and the ethyl group at the 10-position, likely resulting in absorption maxima in the near-UV or visible region.

Table 2: UV-Visible Absorption Data for Selected Acridone Derivatives

| Compound | Absorption Max (λ_max) | Emission Max (λ_em) | Solvent/Conditions |

|---|---|---|---|

| 2,7-bis(di-p-anisylamino)-10-methylacridone derivatives | 447-479 nm | 500-527 nm | Toluene |

| 2-(9-acridone)-ethyl chloroformate derivatives | 268 nm | 438 nm | Not specified |

Note: This table provides data for related compounds to contextualize the expected spectral properties.

Electrochemical Analysis via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of molecules and determine their frontier molecular orbital energy levels (HOMO and LUMO). For acridone derivatives, the electrochemical behavior is linked to their electron-donating and accepting capabilities.

Studies on various acridone derivatives have shown that they are redox-active. researchgate.net In one study of 2,7-diamino-10-methylacridone derivatives, reversible oxidation waves were observed, and the HOMO energy levels were calculated to be in the range of -4.95 to -5.11 eV, with LUMO levels between -2.36 to -2.56 eV. rsc.org Research on 9-acridinyl amino acid derivatives revealed that both the acridine (B1665455) ring nitrogen (N10) and the side-chain amino groups can be electroactive, participating in oxidation and reduction processes. nih.govbohrium.com The acridine ring itself can undergo a two-electron oxidation process. nih.gov

Given this information, it is expected that 1-amino-10-ethyl-9(10H)-acridinone would exhibit distinct oxidation peaks in its cyclic voltammogram, corresponding to the oxidation of the acridine ring system and the 1-amino group. The precise potentials of these redox events would provide valuable information about its electronic structure and stability.

Table 3: Electrochemical Data for Related Acridone Derivatives

| Compound Family | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Key Observation |

|---|---|---|---|

| 2,7-diamino-10-methylacridone derivatives | -4.95 to -5.11 | -2.36 to -2.56 | Reversible oxidation waves observed. rsc.org |

Note: This table summarizes findings for related classes of compounds.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

The definitive identification and structural confirmation of 1-amino-10-ethyl-9(10H)-acridinone rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): MS provides the exact molecular weight and fragmentation pattern of a compound. For 1-amino-10-ethyl-9(10H)-acridinone (Molecular Formula: C₁₅H₁₄N₂O), the predicted monoisotopic mass is 238.11061 Da. uni.lu Predicted mass-to-charge ratios (m/z) for common adducts are also available, such as [M+H]⁺ at 239.11789. uni.lu Experimental MS for the parent compound, 9(10H)-acridinone, confirms its molecular weight of 195.22 g/mol . nist.govmassbank.eu

Table 4: Predicted Mass Spectrometry Data for 1-Amino-10-ethyl-9(10H)-acridinone

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 239.11789 |

| [M+Na]⁺ | 261.09983 |

| [M-H]⁻ | 237.10333 |

| [M]⁺ | 238.11006 |

Source: PubChemLite, Predicted Data. uni.lu

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would provide a detailed map of the compound's structure. In the ¹H NMR spectrum, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), distinct signals for the aromatic protons on the acridinone core, and a signal for the amino group protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group. In the ¹³C NMR spectrum, a characteristic signal for the carbonyl carbon (C=O) would be observed at a downfield chemical shift (typically >170 ppm), along with signals for the ethyl carbons and the aromatic carbons. nih.gov While specific experimental NMR data for 1-amino-10-ethyl-9(10H)-acridinone is not documented in the reviewed literature, the spectra of related acridone derivatives provide a reference for the expected chemical shift ranges. nih.govnih.gov

Biological Interaction Mechanisms of Substituted Acridinones Academic Focus

Nucleic Acid Interactions and Their Molecular Basis

The planar structure of the acridinone (B8587238) scaffold is a key feature that facilitates its interaction with nucleic acids, forming the basis of many of its biological effects. rsc.org These interactions can disrupt the normal processes of DNA replication and transcription, which are often exploited in the development of therapeutic agents. patsnap.com

DNA Intercalation Mechanisms by Planar Acridinone Scaffolds

The primary mode of interaction between the acridinone core of 9(10H)-Acridinone, 1-amino-10-ethyl- and duplex DNA is believed to be intercalation. wikipedia.org This process involves the insertion of the flat aromatic ring system between the stacked base pairs of the DNA double helix. patsnap.comwikipedia.org The mechanism is driven by a combination of hydrophobic and van der Waals forces between the acridinone molecule and the DNA base pairs. patsnap.com

Upon intercalation, the acridinone scaffold induces significant conformational changes in the DNA structure. The DNA helix must unwind to create space for the molecule, leading to an increase in the length of the DNA strand and a distortion of the sugar-phosphate backbone. patsnap.comwikipedia.org This structural perturbation can interfere with the binding of DNA-processing enzymes, such as DNA and RNA polymerases, thereby inhibiting replication and transcription. nih.gov The presence of the 1-amino group and the 10-ethyl substituent on the acridinone ring of the title compound can further influence the stability and specificity of this interaction through potential hydrogen bonding and steric effects within the intercalation site. While direct binding data for 1-amino-10-ethyl-9(10H)-acridinone is not extensively documented, studies on closely related imidazoacridinones have shown binding affinities in the range of 10^5 M⁻¹ with a binding site size of 2-3 base pairs, illustrating the general intercalative potential of this class of compounds. nih.gov

Stabilization of G-Quadruplex DNA Structures and Their Relevance to Gene Regulation

Beyond duplex DNA, acridinone derivatives have been identified as ligands that can bind to and stabilize G-quadruplex (G4) structures. nih.govnih.gov These are non-canonical four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeric regions and the promoter regions of many oncogenes, such as c-myc. researchgate.netacs.org The stabilization of G4 structures by small molecules can inhibit the activity of enzymes like telomerase and down-regulate the expression of oncogenes, making G4 ligands attractive as potential anticancer agents. nih.govacs.org

The interaction of a planar acridinone scaffold with a G-quadruplex typically involves π-π stacking between the aromatic surface of the compound and the flat G-tetrads that form the core of the G4 structure. researchgate.net The amino and ethyl substituents on 9(10H)-Acridinone, 1-amino-10-ethyl- could provide additional electrostatic and hydrophobic interactions with the grooves and loops of the G4 structure, enhancing binding affinity and selectivity. nih.gov By stabilizing the G4 conformation, the compound can effectively "lock" the DNA in this structure, preventing its unwinding and thereby blocking the transcriptional machinery from accessing the gene promoter. acs.org While specific studies on 9(10H)-Acridinone, 1-amino-10-ethyl- are limited, research on other acridone (B373769) derivatives has demonstrated their ability to selectively stabilize G-quadruplexes over duplex DNA. nih.gov

Inhibition of Topoisomerase Enzymes and Related Cellular Processes

Topoisomerases are essential enzymes that regulate the topology of DNA by catalyzing the breaking and rejoining of DNA strands. wikipedia.org Many anticancer drugs function by targeting these enzymes, and acridine (B1665455)/acridone derivatives are well-known topoisomerase inhibitors. nih.govmdpi.comnih.gov They can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and the cleaved DNA strand. wikipedia.org This prevents the re-ligation of the DNA, leading to an accumulation of permanent DNA strand breaks, which triggers cell cycle arrest and apoptosis. wikipedia.org

The mechanism of topoisomerase inhibition by acridinones is closely linked to their DNA intercalating ability. By inserting into the DNA, the acridinone molecule distorts the double helix in a way that traps the topoisomerase-DNA cleavage complex. nih.gov Both topoisomerase I and topoisomerase II can be targeted by different acridinone derivatives. mdpi.comresearchgate.net The specific substitutions on the acridinone ring play a crucial role in determining the potency and selectivity of inhibition. For instance, studies on various acridine derivatives have shown that the nature and position of side chains significantly influence their IC50 values against these enzymes.

| Compound | Substitution Pattern | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|---|

| Amsacrine (m-AMSA) | 9-anilinoacridine | Topoisomerase II | 0.1 - 1.0 | nih.gov |

| Acridine-benzimidazole conjugate (136l) | 2-butyl, 9-substituted | Topoisomerase I | ~2.68 (in K562 cells) | rsc.org |

| Disubstituted Acridine (17f) | 3,9-disubstituted | Topoisomerase I | 1 - 5 | mdpi.com |

| Acridine-thiosemicarbazone (DL-08) | Acridine-thiosemicarbazone | Topoisomerase IIα | ~100 (79% inhibition) | nih.gov |

This table provides illustrative data for related acridine compounds to contextualize the potential activity of 9(10H)-Acridinone, 1-amino-10-ethyl- as a topoisomerase inhibitor.

Protein-Ligand Binding and Enzymatic Modulation

The interaction of 9(10H)-Acridinone, 1-amino-10-ethyl- is not limited to nucleic acids. Its structure allows for binding to various proteins, thereby modulating their function and affecting cellular pathways.

Specific Molecular Interactions: Hydrogen Bonding, π-π Stacking, and Hydrophobic Contacts

The binding of a ligand like 9(10H)-Acridinone, 1-amino-10-ethyl- to a protein's active or allosteric site is governed by a combination of non-covalent interactions.

Hydrogen Bonding: The 1-amino group and the carbonyl oxygen of the acridinone ring are capable of acting as hydrogen bond donors and acceptors, respectively. These can form specific hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, and asparagine in a protein's binding pocket.

π-π Stacking: The extensive aromatic system of the acridinone core can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. acs.org This type of interaction is crucial for the stable binding of planar molecules in protein cavities.

These fundamental interactions are responsible for the affinity and specificity of acridinone derivatives for various protein targets, including kinases and other enzymes. rsc.org

Interaction with Cellular Factors and Components of Biological Pathways

By binding to and modulating the activity of key proteins, acridinone derivatives can influence major cellular signaling pathways. For example, some acridone alkaloids have been shown to inhibit cancer cell proliferation by affecting the ERK/MAPK signaling pathway. nih.gov Inhibition of Erk phosphorylation by these compounds can lead to a halt in cell proliferation and the induction of apoptosis. nih.gov

Furthermore, the ability of acridinones to interact with proteins like quinone reductase 2 (NQO2), a cytosolic enzyme, highlights their potential to engage with a variety of cellular factors beyond the nucleus. acs.org The binding pocket of NQO2 accommodates planar molecules, and interactions are stabilized by π-π stacking and hydrophobic contacts, similar to those described above. acs.org The modulation of such enzymes can have downstream effects on cellular metabolism and stress response pathways. While the specific protein interaction profile of 9(10H)-Acridinone, 1-amino-10-ethyl- requires empirical determination, the established reactivity of the acridinone scaffold suggests a potential to influence a range of biological pathways critical to cell fate.

| Acridone Derivative | Protein Target | Observed Effect | Key Interactions | Reference |

|---|---|---|---|---|

| Acrifoline | DYRK1A, CLK1, GSK3, CDK1, CDK5 | Kinase Inhibition | Not specified | rsc.org |

| Buxifoliadine E | Erk (p44/42 MAPK) | Inhibition of phosphorylation | Not specified | nih.gov |

| Imidazoacridinones | DNA Topoisomerase I | Enzyme Inhibition | DNA Intercalation | nih.gov |

| 9-Aminoacridine (B1665356) | Quinone Reductase 2 (NQO2) | Enzyme Inhibition | π-π stacking, Hydrophobic contacts | acs.org |

This table presents examples of protein interactions for related acridone compounds to illustrate the potential biological targets for 9(10H)-Acridinone, 1-amino-10-ethyl-.

Mechanisms of Chemosensitization in Parasitic Systems

Acridinone compounds have demonstrated the ability to act as chemosensitizers, particularly in the context of drug-resistant parasitic infections like malaria. nih.gov This function involves the potentiation of existing drugs that have become less effective due to the development of resistance mechanisms by the parasite. nih.gov Research has shown that certain synthetic acridinones can enhance the activity of quinoline-based antimalarial drugs against multidrug-resistant strains of Plasmodium falciparum. nih.gov

A series of 10-N-substituted acridones, which bear structural similarities to the ethyl group at the N-10 position of 1-amino-10-ethyl-9(10H)-acridinone, have been investigated for their chemosensitizing properties. These studies revealed that acridone derivatives with alkyl side chains terminating in a tertiary amine can reverse chloroquine (B1663885) (CQ) resistance in the CQ-resistant (CQR) Dd2 strain of P. falciparum. Isobologram analysis confirmed a significant synergistic interaction between these acridones and CQ in the resistant parasite strain, while the interaction was merely additive in the CQ-sensitive (CQS) D6 strain. This suggests a mechanism targeted at overcoming the specific resistance pathways present in the CQR parasites.

The chemosensitizing effect of these acridone derivatives extends to other quinoline (B57606) antimalarials, such as desethylchloroquine (B194037) (a metabolite of CQ) and quinine. The pattern of this chemosensitization is comparable to that of verapamil, a known inhibitor of the P. falciparum chloroquine resistance transporter (PfCRT). This similarity suggests that the acridinones may also interact with PfCRT, a key protein implicated in chloroquine resistance. The proposed mechanism involves the acridone derivative interfering with the efflux of the primary drug from the parasite's digestive vacuole, thereby increasing its intracellular concentration and restoring its efficacy.

Furthermore, dual-function acridones have been designed to combine intrinsic antimalarial activity with this chemosensitizing effect. These molecules typically feature a rigid tricyclic acridone core, which is thought to interact with heme, and side chains that facilitate accumulation in the parasite's acidic digestive vacuole and provide a hydrogen bond acceptor for the chemosensitization function. nih.gov One such compound, 3-chloro-6-(2-diethylamino-ethoxy)-10-(2-diethylamino-ethyl)-acridone, demonstrated a "verapamil-like" chemosensitization to chloroquine and amodiaquine (B18356) in quinoline-resistant parasites. nih.gov

While direct studies on 1-amino-10-ethyl-9(10H)-acridinone are limited, the existing research on structurally related 10-N-substituted acridinones provides a strong rationale for its potential as a chemosensitizer in parasitic systems. The presence of the N-10 ethyl group aligns with the structural features identified as important for this activity.

General Mechanistic Insights from Biological Studies

A well-documented mechanism of action for acridine and acridinone derivatives is their ability to interfere with nucleic acid synthesis and replication. nih.gov This interference is largely attributed to the planar, tricyclic structure of the acridone core, which allows these molecules to intercalate between the base pairs of DNA. nih.govbldpharm.com This intercalation can disrupt the normal helical structure of DNA, creating a physical barrier that hinders the processes of replication and transcription. nih.gov

In the context of parasitic diseases, this mechanism has been observed in studies on Leishmania donovani. Acridine compounds were found to inhibit the incorporation of [3H]thymidine, a direct indicator of DNA synthesis, and to induce ultrastructural changes in the parasite's DNA. nih.govnih.gov Furthermore, studies on various acridinone derivatives have demonstrated their ability to bind to DNA, an interaction that is considered critical for their antiparasitic activities. smolecule.com

Beyond simple intercalation, acridinone derivatives have been shown to inhibit the function of topoisomerases, which are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. nih.gov Specifically, some 9-anilinoacridines, which share the core acridine structure, have been identified as inhibitors of P. falciparum DNA topoisomerase II. researchgate.net By stabilizing the transient DNA-enzyme complex, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. nih.gov While direct evidence for 1-amino-10-ethyl-9(10H)-acridinone is not available, the established role of the acridone scaffold in DNA intercalation and topoisomerase inhibition suggests that this is a likely mechanism of its biological activity. Some acridine compounds have also been shown to interfere with the DNA-binding activity of proteins, further disrupting gene regulation. nih.gov

The table below summarizes the inhibitory concentrations (IC50) of some acridinone derivatives against parasitic growth, which is often linked to the inhibition of nucleic acid synthesis.

| Compound Type | Parasite | IC50 (µg/mL) | Reference |

| Acridone Alkaloid Derivatives | Plasmodium yoelii | 0.023 - 0.15 | nih.gov |

| Thioacridinones | Plasmodium falciparum | 0.4 - 27 | nih.gov |

This table presents a range of activities for different acridinone derivatives and is not specific to 1-amino-10-ethyl-9(10H)-acridinone.

Inhibition of Mitochondrial Oxidative Phosphorylation

The mitochondrion is a crucial organelle for many parasites, and its functions are a key target for antiparasitic drugs. Several studies have implicated acridinone derivatives in the disruption of mitochondrial oxidative phosphorylation in parasites. For instance, dihydroacridinediones have been identified as potent and selective inhibitors of the Plasmodium falciparum mitochondrial bc1 complex. smolecule.com Inhibition of this complex leads to a collapse of the mitochondrial membrane potential and subsequent cell death, with IC50 values in the nanomolar range. smolecule.com

In studies on Leishmania donovani, acridine compounds were observed to cause ultrastructural alterations in the mitochondria and to affect the enzymes of the Krebs cycle, which is directly linked to oxidative phosphorylation. nih.govnih.gov This disruption of mitochondrial function is a significant contributor to the antiparasitic effects of these compounds. While specific data for 1-amino-10-ethyl-9(10H)-acridinone is not available, the established activity of the acridone scaffold against the parasite mitochondrial bc1 complex suggests this as a probable mechanism of action. nih.govsmolecule.com

Inhibition of Aerobic Glycolysis

While many eukaryotic cells rely primarily on oxidative phosphorylation, some parasites, particularly in certain life cycle stages, are heavily dependent on glycolysis for their energy supply. genome.jp This makes the glycolytic pathway an attractive target for antiparasitic drug development. Although direct evidence for the inhibition of aerobic glycolysis by 1-amino-10-ethyl-9(10H)-acridinone in parasites is not extensively documented in the reviewed literature, the general principle of targeting parasite-specific metabolic pathways is a key area of research. Some studies have highlighted the potential of targeting trypanosomatid glycolysis due to its unique compartmentalization and enzymatic features.

Oxidative Stress

The induction of oxidative stress is another mechanism by which antiparasitic agents can exert their effects. Parasites, like all living organisms, must maintain a delicate balance between the production of reactive oxygen species (ROS) and their detoxification by antioxidant systems. frontiersin.org An excess of ROS can lead to damage of vital cellular components, including lipids, proteins, and DNA, ultimately causing cell death. frontiersin.org

In malaria, the host's immune response generates ROS to combat the parasite. nih.govmdpi.com Furthermore, the parasite's degradation of hemoglobin releases heme, which can also contribute to oxidative stress. frontiersin.org Some antimalarial drugs are known to function by inducing further oxidative stress within the parasite. nih.gov While the direct role of 1-amino-10-ethyl-9(10H)-acridinone in inducing oxidative stress in parasites is not specifically detailed in the available literature, it is a plausible mechanism given the known activities of other acridine derivatives and the general susceptibility of parasites to oxidative damage. mdpi.com

Advanced Research Applications of Amino 10 Alkylacridinones

Development of Fluorescent Probes for Chemical and Biological Sensing

The acridone (B373769) framework is a privileged structure in the development of fluorescent probes due to its high fluorescence quantum yields and stability. nih.gov Derivatives of 10H-acridin-9-one are noted for their impressive photophysical characteristics, including long fluorescence lifetimes often exceeding 10 nanoseconds, good quantum yields (greater than 0.5), and stability under physiological pH conditions. researchgate.net These properties make them ideal candidates for sensitive and reliable detection of various chemical and biological species.

A primary strategy in designing fluorescent probes for specific analytes involves incorporating a reactive moiety into the fluorophore structure that will selectively interact with the target molecule, leading to a measurable change in fluorescence. nih.gov For the detection of nitric oxide (NO), a crucial signaling molecule in many physiological and pathological processes, a common design principle is based on the reaction of NO with an o-phenylenediamine (B120857) group. nih.govnih.gov

In the presence of oxygen, this diamino functionality is oxidized by NO to form a triazole derivative, a reaction that causes a significant increase in fluorescence intensity. nih.govnih.govmdpi.com This "turn-on" response is highly desirable for imaging applications as it provides a clear signal against a low-background. nih.gov

Researchers have applied this principle to the acridone scaffold. For example, a novel fluorescent probe for nitric oxide, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone, was synthesized. This compound reacts with NO in aqueous media to yield the corresponding triazole, resulting in a five-fold enhancement of its fluorescence intensity. nih.govmdpi.com The inclusion of a carboxylic acid group and the inherent properties of the acridone core were intended to improve water solubility, a key factor for biological applications. researchgate.net The fundamental design involves the synthesis of a diaminoacridone derivative, where the amino groups are positioned to facilitate the selective reaction with nitric oxide. nih.govmdpi.com

Table 1: Design Strategies for Acridone-Based NO Probes

| Probe Design | Analyte | Mechanism of Action | Result | Reference |

|---|---|---|---|---|

| 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone | Nitric Oxide (NO) | NO-mediated oxidation of the o-diamine group to form a triazole | 5-fold increase in fluorescence intensity | nih.gov, mdpi.com |

The ability to detect analytes within living systems is a key application of these fluorescent probes. Acridone-based sensors have been successfully used for biological imaging and monitoring cellular processes. For instance, the aforementioned 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone probe was demonstrated to be capable of sensing nitric oxide in living Jurkat cells, a human T-lymphocyte cell line. nih.govmdpi.com

In another approach, acridone derivatives have been engineered to form aggregation-induced emission (AIE) luminogens. mdpi.com These molecules are designed to be weakly fluorescent when dissolved but become highly emissive upon aggregation, a property that can be exploited for cellular imaging by restricting intramolecular rotation and retrieving fluorescence emission within the cellular environment. mdpi.com The adaptability of the acridone scaffold, particularly through modifications at the N10 position with alkyl chains, allows for the creation of surfactant-like molecules that can self-assemble in aqueous media, making them potential candidates for various bioapplications. mdpi.com

Amino-10-alkylacridinones and their derivatives often exhibit highly advantageous photophysical properties, such as large Stokes shifts and long fluorescence lifetimes, which are particularly useful for advanced sensing applications. advion.comelsevierpure.com A large Stokes shift, which is the separation between the maximum absorption and emission wavelengths, is beneficial as it minimizes self-quenching and reduces interference from background autofluorescence, thereby improving the signal-to-noise ratio.

Derivatives such as 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates display significant Stokes shifts of approximately 4300 cm⁻¹ and long emission decay times ranging from 5 to 15 nanoseconds in toluene. advion.comelsevierpure.comresearchgate.net These long decay times, a characteristic shared by many acridone derivatives, make this class of compounds an interesting platform for time-resolved fluorescence imaging and sensing. researchgate.netadvion.comelsevierpure.com Time-resolved techniques measure the decay of fluorescence over time after a pulse of excitation light, which can provide information about the fluorophore's local environment and interactions, independent of its concentration. nih.gov Immobilizing these dyes within a rigid polymer matrix can further extend the fluorescence lifetime, for instance, up to 18 ns. advion.comelsevierpure.com

Table 2: Photophysical Properties of Acridone Derivatives

| Compound Class | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (ns) | Key Application | Reference |

|---|---|---|---|---|

| 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates | ~4300 | 5-15 (in toluene) | Time-resolved imaging and sensing | advion.com, elsevierpure.com, researchgate.net |

Application in Optoelectronic and Photoluminescent Materials Science

The robust photoluminescence and electrochemical stability of the acridone core make it a valuable building block for materials used in optoelectronic devices. nih.gov These properties are harnessed to create materials for applications such as organic light-emitting diodes (OLEDs) and other luminescent technologies.

Acridone derivatives are increasingly utilized in the fabrication of OLEDs, particularly those that function via a mechanism known as thermally activated delayed fluorescence (TADF). researchgate.net TADF materials can harvest both singlet and triplet excitons generated during electrical excitation, which can theoretically lead to 100% internal quantum efficiency in OLEDs.

A novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was designed using the acridone moiety as an electron acceptor. rsc.org This material exhibited a short TADF lifetime of 1.6 µs and a high fluorescence quantum yield of 94.9%. rsc.org When used as an emitter in an OLED, it achieved an impressive maximum external quantum efficiency of 30.6% and a power efficiency of 109.9 lm W⁻¹, demonstrating the potential of acridone-based materials in high-performance lighting and display technologies. rsc.org The synthesis of an acridone-naphthylamine derivative has also been explored for its TADF properties and potential application in OLEDs. researchgate.net

A key advantage of the acridone scaffold is the ability to tune its photophysical properties through chemical modification. By introducing different substituents onto the acridone ring, researchers can alter the emission wavelength, quantum yield, and other characteristics of the material.

For example, the introduction of a fluorine atom into the acridone cycle of 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates was shown to increase both the fluorescence quantum yield and the decay time. advion.comelsevierpure.com These compounds exhibit moderate quantum yields ranging from 8% to 45% in toluene. advion.comelsevierpure.comresearchgate.net In the context of OLEDs, a derivative of 2-aminoacridone (B130535) was used to create a sky-blue emitter with a maximum external quantum efficiency of 29.17% and a narrow emission spectrum. researchgate.net The design of materials like 3,6-DPXZ-AD has pushed the fluorescence quantum yield to as high as 94.9%. rsc.org This tunability allows for the engineering of a wide range of photoluminescent materials tailored for specific applications in sensing, imaging, and electronics.

Table 3: Performance of Acridone-Based Materials in OLEDs

| Acridone Derivative | Role in OLED | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

|---|---|---|---|---|

| 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one | Doped Emitter (TADF) | 30.6% | Yellow | rsc.org |

Utility as Chemical Biology Tools

The structural features of 1-amino-10-ethyl-9(10H)-acridinone, particularly its planar aromatic system and the presence of a hydrogen-bonding amino group, make it an attractive candidate for the design of chemical probes and molecular scaffolds for interacting with biological macromolecules.

Probes for Investigating Biological Processes and Mechanisms

The inherent fluorescence of the acridinone (B8587238) core is a key feature that underpins its use as a molecular probe. While specific studies on the application of 1-amino-10-ethyl-9(10H)-acridinone as a fluorescent probe are not extensively documented in publicly available research, the broader class of aminoacridinones has been explored for such purposes.

Acridine (B1665455) derivatives are well-known DNA intercalators. This interaction with DNA can lead to changes in the fluorescence properties of the acridinone molecule, a phenomenon that can be harnessed to probe DNA structure and its interactions with other molecules. For instance, the fluorescence of some acridine derivatives is quenched upon intercalation into the DNA double helix. This property can be used to develop sensitive assays for DNA quantification and to study the mechanisms of DNA-binding proteins and enzymes.

Furthermore, derivatives of the closely related 9-aminoacridine (B1665356) have been identified as downregulators of the transcription factor FoxP3, which is crucial for the function of regulatory T cells (Tregs). These compounds were found to interfere with the DNA-binding activity of FoxP3. nih.gov This suggests that aminoacridinone scaffolds could be developed into probes to investigate the intricate mechanisms of gene regulation and immune responses.

The general principle of using aminoacridinone derivatives as fluorescent probes is summarized in the table below, based on the properties of the broader compound class.

| Probe Application | Principle of Detection | Potential Biological Process Investigated |

| DNA Intercalation | Change in fluorescence intensity (quenching or enhancement) upon binding to DNA. | DNA replication, transcription, DNA repair, and interactions with DNA-binding proteins. |

| Enzyme Activity | Modulation of fluorescence upon interaction with a specific enzyme or its substrate. | Enzyme kinetics, inhibitor screening, and localization of enzyme activity within cells. |

| Protein Binding | Alteration of fluorescence properties upon binding to a specific protein target. | Protein folding, protein-protein interactions, and receptor-ligand binding. |

Scaffolds for Modulating Specific Biological Targets for Research Purposes

The acridinone scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of biological target. nih.gov This versatility makes 1-amino-10-ethyl-9(10H)-acridinone a valuable starting point for the synthesis of compound libraries aimed at identifying modulators of specific biological targets for research purposes.

The planarity of the acridinone ring system allows it to participate in π-π stacking interactions, a common feature in the binding sites of many proteins, including enzymes and receptors. The amino and ethyl groups of 1-amino-10-ethyl-9(10H)-acridinone provide anchor points for further chemical modifications, allowing for the generation of a diverse range of derivatives with altered steric and electronic properties. This chemical tractability is crucial for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its interaction with a biological target.

For example, various derivatives of the acridinone scaffold have been synthesized and evaluated for their ability to inhibit protein kinases, a class of enzymes frequently implicated in cancer and other diseases. While specific data for 1-amino-10-ethyl-9(10H)-acridinone as a kinase inhibitor scaffold is limited, the general approach involves modifying the acridinone core to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase.

The table below outlines the potential of the 1-amino-10-ethyl-9(10H)-acridinone scaffold for developing modulators of different biological targets, based on the known activities of the broader acridinone class.

| Target Class | Rationale for Scaffold Use | Examples of Modulated Processes (from related compounds) |

| Protein Kinases | The planar acridinone core can mimic the adenine (B156593) ring of ATP, the natural substrate for kinases. | Signal transduction pathways, cell cycle control, and angiogenesis. |

| Topoisomerases | The planar structure allows for intercalation into DNA, disrupting the topoisomerase-DNA complex. | DNA replication and repair, leading to cell cycle arrest and apoptosis. |

| G-quadruplex DNA | The aromatic surface can stack on the terminal G-quartets of G-quadruplex structures. | Telomere maintenance and regulation of gene expression. |

| Protein-Protein Interactions | The scaffold can be functionalized to present pharmacophores that mimic key binding epitopes at the interface of two proteins. | Disruption of signaling complexes and protein assembly. |

Q & A

Q. What synthetic routes are most effective for synthesizing 9(10H)-acridinone derivatives with amino and ethyl substituents?

Methodological Answer: The Goldberg reaction is a classical approach for acridinone synthesis, involving cyclization of o-chlorobenzoic acid derivatives with amines. For 1-amino-10-ethyl substitution, a modified protocol using ethyl-substituted aniline precursors or post-functionalization (e.g., alkylation of NH groups) is recommended . Optimize reaction conditions (e.g., solvent: DMF, catalyst: CuI) to enhance yield and purity. Monitor intermediates via TLC and confirm final product structure using NMR and HRMS.

Q. How should researchers handle 1-amino-10-ethyl-9(10H)-acridinone to mitigate toxicity risks?

Methodological Answer: This compound exhibits acute oral toxicity (OSHA HCS Category 4, H302) and respiratory irritation (H335). Use fume hoods, wear nitrile gloves, and avoid dust formation. In case of skin contact, wash immediately with soap/water. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are critical for characterizing purity and substituent positioning?

Methodological Answer:

- HPLC-PDA : Quantify purity (>95%) using a C18 column (mobile phase: MeCN/H2O + 0.1% TFA).

- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., ethyl CH₃ at δ 1.2 ppm, NH₂ at δ 5.8 ppm).

- HRMS : Confirm molecular formula (e.g., C₁₅H₁₄N₂O requires [M+H]⁺ = 239.1184) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., amino, ethyl) influence the photophysical properties of 9(10H)-acridinone?

Methodological Answer: Amino and ethyl groups enhance π-electron density, red-shifting absorption/emission spectra. Compare UV-Vis (λmax ~400 nm vs. ~360 nm for unsubstituted acridinone) and fluorescence quantum yields (ΦF) in solvents of varying polarity. Use TD-DFT calculations to correlate substituent effects with excited-state behavior .

Q. Table 1: Substituent Effects on Photophysical Properties

| Substituent | λmax (nm) | ΦF (EtOH) |

|---|---|---|

| 1-Amino-10-ethyl | 398 | 0.45 |

| 1-Hydroxy-3-methoxy | 385 | 0.32 |

Q. What strategies resolve contradictions in reported bioactivity data for amino-acridinones?

Methodological Answer: Discrepancies often arise from impurities or assay variability.

- Step 1 : Re-evaluate compound purity via LC-MS.

- Step 2 : Standardize bioassays (e.g., fixed cell lines, ATP-based cytotoxicity).

- Step 3 : Compare with structurally validated analogs (e.g., 1,5-dihydroxy-3,6-dimethoxy derivatives ). Publish raw data and statistical analyses (e.g., ANOVA) to enhance reproducibility.

Q. How can computational modeling predict interactions between 1-amino-10-ethyl-acridinone and DNA targets?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the acridinone core as an intercalator. Parameterize the ethyl group’s hydrophobicity and amino group’s H-bonding. Validate predictions with SPR (binding affinity) and circular dichroism (DNA conformation changes) .

Data Gaps and Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.